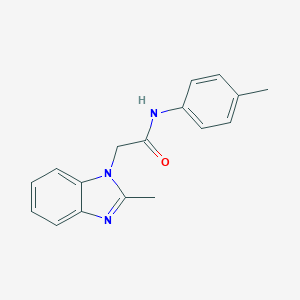
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide, also known as TAK-715, is a small molecule inhibitor of p38 MAP kinase. It has been found to have potential therapeutic applications in the treatment of various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide is a selective inhibitor of p38 MAP kinase, a key enzyme in the inflammatory signaling pathway. p38 MAP kinase is activated by various stimuli such as cytokines, stress, and bacterial products, and plays a crucial role in the production of pro-inflammatory cytokines. N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide binds to the ATP-binding site of p38 MAP kinase and inhibits its activity, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in human monocytes and macrophages. N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has also been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. In animal models of rheumatoid arthritis, N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has been found to reduce joint inflammation and bone destruction. N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has also been shown to reduce the severity of psoriasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide is its selectivity for p38 MAP kinase. This allows for targeted inhibition of the inflammatory response without affecting other cellular processes. N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has also been found to have good oral bioavailability and pharmacokinetic properties. However, one of the limitations of N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide is its relatively low yield in the synthesis process. This can make it challenging to obtain large quantities of N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide for experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide. One potential direction is the investigation of its therapeutic potential in other inflammatory diseases such as multiple sclerosis and asthma. Another direction is the development of more efficient synthesis methods for N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide to increase its yield and availability. Additionally, the development of more potent and selective inhibitors of p38 MAP kinase could lead to the discovery of new and improved anti-inflammatory therapies.
Conclusion:
In conclusion, N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide is a small molecule inhibitor of p38 MAP kinase with potential therapeutic applications in various inflammatory diseases. Its selective inhibition of the inflammatory response makes it a promising candidate for the development of new anti-inflammatory therapies. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2,5-dioxotetrahydrofuran in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide. The yield of the synthesis process is around 50-60%.
Aplicaciones Científicas De Investigación
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. In vitro studies have shown that N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in human monocytes and macrophages. In animal models of rheumatoid arthritis, N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has been found to reduce joint inflammation and bone destruction. N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has also been shown to have potential therapeutic applications in the treatment of psoriasis and inflammatory bowel disease.
Propiedades
Nombre del producto |
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C11H11NO5S |
Peso molecular |
269.28 g/mol |
Nombre IUPAC |
N-(2,5-dioxooxolan-3-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H11NO5S/c1-7-2-4-8(5-3-7)18(15,16)12-9-6-10(13)17-11(9)14/h2-5,9,12H,6H2,1H3 |
Clave InChI |
VNMAMGMXPZCSRG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)OC2=O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
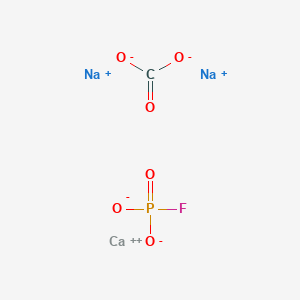
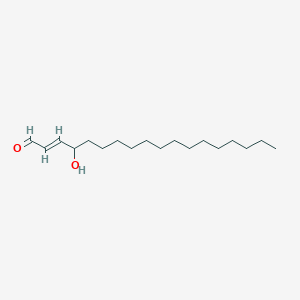
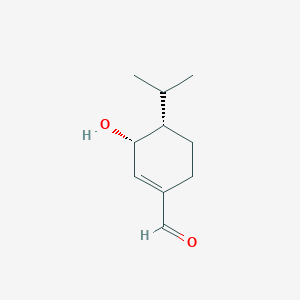

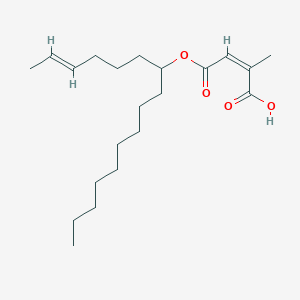

![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
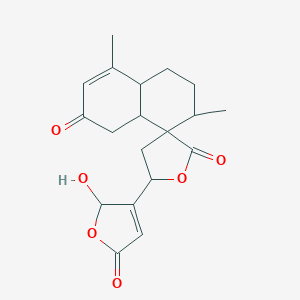

![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)
